molecular formula C15H14O4 B15215378 Guibourtinidol

Guibourtinidol

Cat. No.: B15215378
M. Wt: 258.27 g/mol
InChI Key: RHYGXRGFSFQNLC-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guibourtinidol involves the use of flavanone as a starting material. The process typically includes steps such as hydroxylation and cyclization under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from the heartwood of Cassia abbreviata is a viable method. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Guibourtinidol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities .

Scientific Research Applications

Guibourtinidol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Guibourtinidol is unique due to its specific hydroxylation pattern and its presence in the heartwood of Cassia abbreviata. Its potential anti-HIV activity also sets it apart from other similar compounds .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol

InChI

InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1

InChI Key

RHYGXRGFSFQNLC-DZGCQCFKSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O

Canonical SMILES

C1C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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